molecular formula C18H18BrIO4 B14454497 Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide CAS No. 76028-81-4

Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide

Katalognummer: B14454497
CAS-Nummer: 76028-81-4
Molekulargewicht: 505.1 g/mol
InChI-Schlüssel: SLSFBBWAUFEUET-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide is a chemical compound known for its unique structure and reactivity. It is an organoiodine compound, which means it contains carbon-iodine bonds. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide typically involves the reaction of iodobenzene with ethyl chloroformate in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form iodonium salts.

    Reduction: It can be reduced to form iodobenzene derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: It is used in the study of biological systems, particularly in the modification of biomolecules.

    Industry: It is used in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide involves the formation of reactive intermediates that can interact with various molecular targets. These intermediates can participate in a variety of chemical reactions, including electrophilic addition and substitution. The specific pathways involved depend on the reaction conditions and the nature of the reactants.

Vergleich Mit ähnlichen Verbindungen

Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide can be compared with other similar compounds, such as:

    Phenyliodine(III) diacetate (PIDA): Another hypervalent iodine compound used in organic synthesis.

    Iodosobenzene: A compound used as an oxidizing agent in organic reactions.

    Bis(trifluoroacetoxy)iodobenzene: A compound used in the formation of carbon-carbon and carbon-heteroatom bonds. The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable reagent in various fields of research.

Eigenschaften

CAS-Nummer

76028-81-4

Molekularformel

C18H18BrIO4

Molekulargewicht

505.1 g/mol

IUPAC-Name

bis(3-ethoxycarbonylphenyl)iodanium;bromide

InChI

InChI=1S/C18H18IO4.BrH/c1-3-22-17(20)13-7-5-9-15(11-13)19-16-10-6-8-14(12-16)18(21)23-4-2;/h5-12H,3-4H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

SLSFBBWAUFEUET-UHFFFAOYSA-M

Kanonische SMILES

CCOC(=O)C1=CC(=CC=C1)[I+]C2=CC=CC(=C2)C(=O)OCC.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.